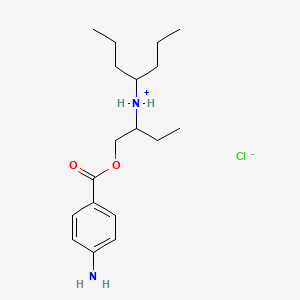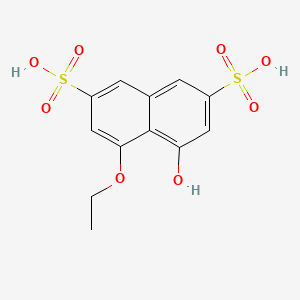
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C${12}$H${12}$O${8}$S${2}$. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxyl groups along with two sulfonic acid groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid typically involves the sulfonation of 4-ethoxy-5-hydroxynaphthalene. The process can be outlined as follows:
Starting Material: 4-Ethoxy-5-hydroxynaphthalene.
Sulfonation: The starting material is treated with sulfuric acid (H${4}$) or oleum (a solution of SO${2}$SO$_{4}$) under controlled temperature conditions to introduce the sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions such as temperature, concentration of sulfuric acid, and reaction time are meticulously controlled to ensure high yield and purity of the product. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO${3}$).
Reduction: The compound can be reduced to remove the sulfonic acid groups under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO${3}$.
Reducing Agents: Hydrogen gas (H$_{2}$) with a catalyst like palladium on carbon (Pd/C).
Substitution Reagents: Sodium ethoxide (NaOEt) for ethoxy group substitution.
Major Products Formed
Oxidation: Formation of 4-ethoxy-5-naphthoquinone-2,7-disulphonic acid.
Reduction: Formation of 4-ethoxy-5-hydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the dye and pigment industry.
Biology: Employed in biochemical assays and as a staining agent due to its ability to bind to specific biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its stable chromophore structure.
Mechanism of Action
The mechanism by which 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid exerts its effects is primarily through its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to participate in aqueous reactions. The hydroxyl and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, making it useful in biochemical applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Similar structure but with an amino group instead of an ethoxy group.
5-Hydroxy-2,7-naphthalenedisulfonic acid: Lacks the ethoxy group.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Contains an additional hydroxyl group.
Uniqueness
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is unique due to the presence of both ethoxy and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of dyes and pigments where specific functional groups are required to achieve desired color properties and stability.
Properties
CAS No. |
6837-94-1 |
|---|---|
Molecular Formula |
C12H12O8S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-ethoxy-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H12O8S2/c1-2-20-11-6-9(22(17,18)19)4-7-3-8(21(14,15)16)5-10(13)12(7)11/h3-6,13H,2H2,1H3,(H,14,15,16)(H,17,18,19) |
InChI Key |
LCGZDSZETRKQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=CC(=CC(=C21)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


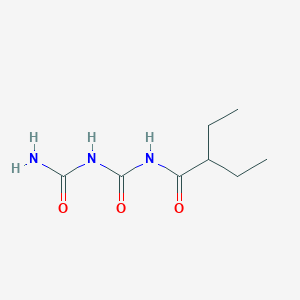

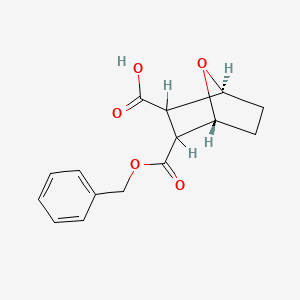
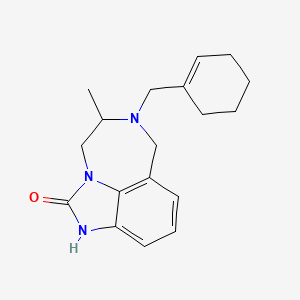


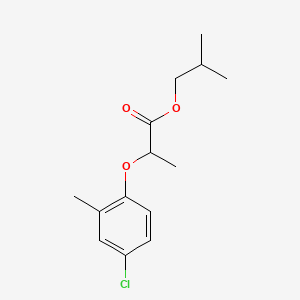
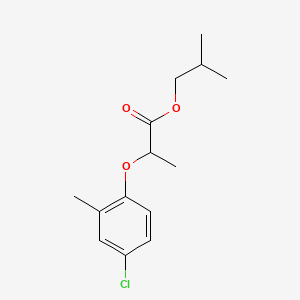
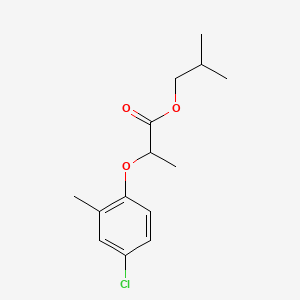

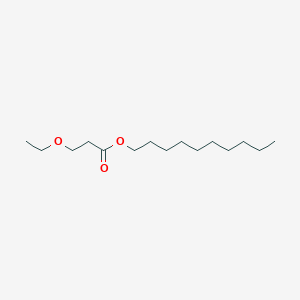
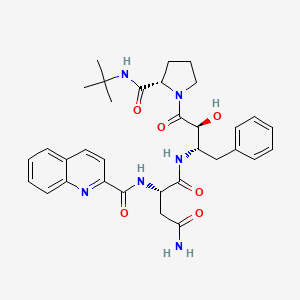
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
